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molecular formula C15H22N2O B5231557 1-benzyl-N-ethyl-4-piperidinecarboxamide

1-benzyl-N-ethyl-4-piperidinecarboxamide

Cat. No. B5231557
M. Wt: 246.35 g/mol
InChI Key: DGSFGSBTTTWNOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05866589

Procedure details

Ethylamine hydrochloride (6.59 g, 80.8 mmol) is dissolved in 40 ml dry toluene and cooled to 0°. Trimethylaluminum (2M in toluene, 40.4 ml, 80.8 mmol) is slowly added and after 30 min at 0° the mixture is warmed to 20°-25°. After one hr gas evolution has ceased. Then ethyl 1-benzylpiperidine-4-carboxylate (10.0 g, 40.4 mmol) is added in 20 ml of toluene and the mixture is heated to 85° for 2 hr. The reaction is quenched cautiously with 5% hydrochloric acid, then adjusted to pH 8 with sodium hydroxide and extracted with chloroform. The extract is dried over sodium sulfate, filtered and evaporated to give the title compound; NMR (300 MHz, CDCl3) 7.32, 3.58, 3.27, 3.00, 2.0-2.2, 1.7-2.0 and 1.11δ.
Quantity
6.59 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40.4 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([NH2:4])[CH3:3].C[Al](C)C.[CH2:9]([N:16]1[CH2:21][CH2:20][CH:19]([C:22](OCC)=[O:23])[CH2:18][CH2:17]1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C1(C)C=CC=CC=1>[CH2:2]([NH:4][C:22]([CH:19]1[CH2:18][CH2:17][N:16]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:21][CH2:20]1)=[O:23])[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
6.59 g
Type
reactant
Smiles
Cl.C(C)N
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
40.4 mL
Type
reactant
Smiles
C[Al](C)C
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)C(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°
TEMPERATURE
Type
TEMPERATURE
Details
is warmed to 20°-25°
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to 85° for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction is quenched cautiously with 5% hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract is dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)NC(=O)C1CCN(CC1)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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